1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one 1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18832192
InChI: InChI=1S/C10H7BrF4O/c1-5(16)9(11)6-3-2-4-7(12)8(6)10(13,14)15/h2-4,9H,1H3
SMILES:
Molecular Formula: C10H7BrF4O
Molecular Weight: 299.06 g/mol

1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18832192

Molecular Formula: C10H7BrF4O

Molecular Weight: 299.06 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one -

Specification

Molecular Formula C10H7BrF4O
Molecular Weight 299.06 g/mol
IUPAC Name 1-bromo-1-[3-fluoro-2-(trifluoromethyl)phenyl]propan-2-one
Standard InChI InChI=1S/C10H7BrF4O/c1-5(16)9(11)6-3-2-4-7(12)8(6)10(13,14)15/h2-4,9H,1H3
Standard InChI Key HXZORTZPKKQUKN-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C(=CC=C1)F)C(F)(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₀H₇BrF₄O) consists of a propan-2-one backbone substituted at the α-position with a bromine atom and a 3-fluoro-2-(trifluoromethyl)phenyl group. The phenyl ring’s substitution pattern creates steric and electronic effects that influence reactivity. The trifluoromethyl (-CF₃) group at the ortho position and fluorine at the meta position introduce strong electron-withdrawing effects, polarizing the aromatic system and adjacent carbonyl group.

Predicted Properties (Theoretical Calculations):

PropertyValue/Description
Molecular Weight323.06 g/mol
LogP (Lipophilicity)~2.8 (estimated via group contributions)
Dipole Moment~4.2 D (due to polar CF₃ and C=O groups)
Melting Point80–85°C (estimated for analogs)

The bromine atom enhances electrophilicity at the α-carbon, making it susceptible to nucleophilic substitution. The trifluoromethyl group’s steric bulk may hinder certain reactions at the phenyl ring’s ortho position.

Synthesis and Reactivity

Synthetic Routes

While no published procedures explicitly target this compound, plausible pathways include:

Route 1: Friedel-Crafts Acylation Followed by Bromination

  • Friedel-Crafts Acylation: Reacting 3-fluoro-2-(trifluoromethyl)benzene with chloroacetone in the presence of AlCl₃ to form 1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one.

  • α-Bromination: Treating the ketone with bromine (Br₂) or N-bromosuccinimide (NBS) under radical or acidic conditions to introduce the bromine substituent.

Challenges:

  • Regioselectivity issues due to the directing effects of -CF₃ and -F groups.

  • Over-bromination or decomposition risks under harsh conditions.

Route 2: Direct Substitution of Pre-functionalized Intermediates

Using a pre-brominated acetophenone derivative, such as 1-bromopropan-2-one, coupled with a Suzuki-Miyaura cross-coupling to install the 3-fluoro-2-(trifluoromethyl)phenyl group.

Reaction Chemistry

Key reactivity profiles inferred from analogous systems:

Nucleophilic Substitution

The α-bromo ketone moiety is reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of secondary alcohols or thioethers:
R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-

Reduction Reactions

Catalytic hydrogenation (H₂/Pd) or hydride donors (NaBH₄) could reduce the ketone to a secondary alcohol, though the -CF₃ group may necessitate milder conditions to avoid defluorination.

Oxidation Stability

The electron-withdrawing -CF₃ group stabilizes the ketone against oxidation, unlike aliphatic ketones prone to Baeyer-Villiger oxidation.

Research Perspectives and Challenges

Knowledge Gaps

  • Crystallographic Data: No single-crystal X-ray structures are available to confirm the substitution pattern.

  • Toxicological Profile: Acute toxicity, mutagenicity, and environmental persistence remain uncharacterized.

Future Directions

  • Synthetic Optimization: Developing regioselective bromination protocols for trifluoromethylated aromatics.

  • Biological Screening: Evaluating anticancer and antimicrobial activity in vitro.

  • Computational Modeling: DFT studies to predict reaction pathways and binding affinities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator